molecular formula C22H21N3O4 B3206037 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040662-58-5

1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No. B3206037
CAS RN: 1040662-58-5
M. Wt: 391.4 g/mol
InChI Key: DSJFLHSVXDXWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide, also known as BHDP, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the dihydropyridine family of compounds, which are known for their diverse range of biological activities. BHDP has been shown to possess unique properties that make it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis in these cells. Additionally, 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to its use. 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a relatively new compound, and its full range of biological activities and potential side effects are not yet fully understood. Additionally, the optimal dosages and administration routes for 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide have not yet been established.

Future Directions

There are several future directions for research on 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide. One area of research could focus on the development of new derivatives of 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide with improved biological activities and reduced side effects. Another area of research could focus on the identification of the specific cellular signaling pathways that are modulated by 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide, in order to better understand its mechanism of action. Additionally, further studies could be conducted to investigate the potential use of 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.

Scientific Research Applications

1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.

properties

IUPAC Name

1-benzyl-N'-(2-ethoxybenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-2-29-19-11-7-6-10-18(19)22(28)24-23-21(27)17-12-13-20(26)25(15-17)14-16-8-4-3-5-9-16/h3-13,15H,2,14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJFLHSVXDXWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.